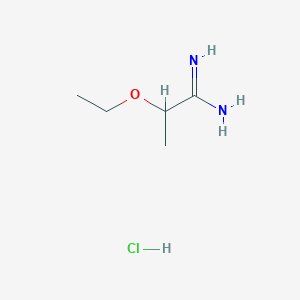![molecular formula C6H14ClNO B1423418 {[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride CAS No. 1262774-16-2](/img/structure/B1423418.png)
{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride
Descripción general
Descripción
{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.
Aplicaciones Científicas De Investigación
Ethylene Inhibition in Agriculture
Research on 1-methylcyclopropene (1-MCP), a cyclic compound, highlights its application as an ethylene action inhibitor, offering significant advances in post-harvest technology. 1-MCP extends the shelf life of fruits, vegetables, and floriculture crops by inhibiting ethylene, a plant hormone responsible for ripening and senescence. Effective across a broad range of commodities, 1-MCP's application is a breakthrough in understanding ethylene's role in plants and offers a tool for enhancing food preservation (Blankenship & Dole, 2003).
Advances in Hydroaminomethylation
Hydroaminomethylation (HAM) of oleochemicals, involving the catalytic addition of amines to alkenes, represents a significant synthetic pathway for producing bio-based compounds with industrial applications. This process, utilizing rhodium catalysts, enables the functionalization of vegetable oils into a variety of amine-modified products. Bifunctional HAM products, in particular, hold potential as monomers in polymer chemistry and as bio-based surface-active agents, marking a step towards sustainable industrial chemistry (Vanbésien et al., 2018).
Carbohydrate Polymers as Corrosion Inhibitors
The utilization of carbohydrate polymers, such as cellulose and chitosan, as corrosion inhibitors, demonstrates the versatility of cyclic and acyclic compounds in material science. These biopolymers, through their hydroxyl and amine groups, offer a green alternative for metal protection, indicating their potential for broader application in industrial processes, including in the stabilization and controlled release of active compounds (Umoren & Eduok, 2016).
Metalloporphyrin-Catalyzed Functionalization
The selective functionalization of saturated C-H bonds with metalloporphyrin catalysts presents a method for modifying cyclic compounds, offering insights into biomimetic studies and organic synthesis. This approach includes hydroxylation, amination, and carbenoid insertion, demonstrating the potential for creating diverse and complex molecules from simple cyclic structures, which could be analogous to the transformations possible with "{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride" (Che et al., 2011).
Propiedades
IUPAC Name |
[1-(methoxymethyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-6(4-7)2-3-6;/h2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLZUFIAJHPUBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride | |
CAS RN |
1262774-16-2 | |
| Record name | 1-[1-(methoxymethyl)cyclopropyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({[1-(chloroacetyl)-3-oxopiperazin-2-yl]acetyl}amino)-N-methylbenzamide](/img/structure/B1423337.png)







![3-Ethoxyspiro[3.4]octan-1-amine](/img/structure/B1423350.png)

![3-[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1423354.png)
![2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride](/img/structure/B1423355.png)

![1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1423357.png)